molecular formula C18H16ClN3O2S B11450817 5-(4-chlorophenyl)-4-hydroxy-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one

5-(4-chlorophenyl)-4-hydroxy-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one

Cat. No.: B11450817
M. Wt: 373.9 g/mol
InChI Key: RJOSZZNTNIZXIU-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound with a unique structure that combines a chlorophenyl group, a methylsulfanyl group, and a pyrimidoquinoline core

Preparation Methods

The synthesis of 5-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with a suitable amine to form an intermediate Schiff base, followed by cyclization and subsequent functional group modifications to introduce the methylsulfanyl group. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and solvents like dichloromethane or ethanol.

    Major Products: The major products depend on the specific reaction but can include sulfoxides, sulfones, alcohols, and substituted derivatives

Scientific Research Applications

5-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and methylsulfanyl groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The pyrimidoquinoline core provides a stable framework that enhances the compound’s overall stability and efficacy .

Comparison with Similar Compounds

Similar compounds include other pyrimidoquinoline derivatives, such as:

  • 5-(4-METHOXYPHENYL)-2-(METHYLSULFANYL)-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE
  • 5-(4-BROMOPHENYL)-2-(METHYLSULFANYL)-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE
  • 5-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE

These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and applications.

Properties

Molecular Formula

C18H16ClN3O2S

Molecular Weight

373.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-methylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C18H16ClN3O2S/c1-25-18-21-16-15(17(24)22-18)13(9-5-7-10(19)8-6-9)14-11(20-16)3-2-4-12(14)23/h5-8,13H,2-4H2,1H3,(H2,20,21,22,24)

InChI Key

RJOSZZNTNIZXIU-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)Cl)C(=O)N1

Origin of Product

United States

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